1-Tridecanol, methanesulfonate
Description
Significance in Advanced Organic Synthesis
The primary significance of 1-tridecanol (B166897), methanesulfonate (B1217627) in advanced organic synthesis lies in its function as an alkylating agent, facilitated by the highly effective methanesulfonate leaving group. In nucleophilic substitution reactions (SN2), the methanesulfonate anion is readily displaced by a wide range of nucleophiles. This reactivity allows for the facile introduction of the tridecyl alkyl chain onto various substrates.
A notable application is in the synthesis of other long-chain compounds. For instance, long-chain alkyl methanesulfonates can be reacted with anhydrous magnesium bromide to produce the corresponding long-chain alkyl bromides in high yields. researchgate.net This provides a clean method for converting alcohols into alkyl halides, which are themselves versatile synthetic intermediates. researchgate.net The general principle of using alkyl methanesulfonates as precursors is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules from simpler starting materials. alfa-chemistry.com
Foundational Role in Specialized Chemical Applications
The unique structure of 1-tridecanol, methanesulfonate makes it a foundational component in several specialized applications, particularly in the synthesis of functional molecules like surfactants and ether lipids.
Research has demonstrated the use of aliphatic methanesulfonates in the synthesis of long-chain glyceryl ethers. acs.orgacs.org These reactions highlight the utility of long-chain alkyl methanesulfonates as key intermediates. By reacting with a suitable glycerol (B35011) derivative, the tridecyl group can be incorporated to form complex ether lipids. These types of molecules are of interest in biochemical and materials science research. ontosight.ai
Furthermore, the amphiphilic nature of molecules derived from this compound suggests their potential use as surfactants or emulsifiers. ontosight.aimedchemexpress.com While 1-tridecanol itself is used to manufacture surfactants and plasticizers, its methanesulfonate derivative serves as a reactive intermediate to build more complex surfactant structures. wikipedia.orgmedchemexpress.comchemimpex.com For example, it can be a precursor in creating nonionic surfactants or other specialty chemicals used in detergents and personal care products. ontosight.aimedchemexpress.com Long-chain alkyl sulfonates have also found use in analytical chemistry for the separation of water-soluble basic analytes. alfa-chemistry.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonic acid;tridecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h14H,2-13H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYUDSSQHHUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCO.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10805700 | |
| Record name | Methanesulfonic acid--tridecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10805700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-69-8 | |
| Record name | Methanesulfonic acid--tridecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10805700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Tridecanol, Methanesulfonate and Analogues
Direct Esterification Approaches
Direct esterification methods involve the reaction of the alcohol with a derivative of methanesulfonic acid. These are the most common and straightforward routes to alkyl methanesulfonates.
Reaction of 1-Tridecanol (B166897) with Methanesulfonic Acid Derivatives
The most prevalent method for the synthesis of 1-tridecanol, methanesulfonate (B1217627) is the reaction of 1-tridecanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. commonorganicchemistry.commdma.ch The base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), neutralizes the hydrochloric acid byproduct formed during the reaction. commonorganicchemistry.comyoutube.com The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) at reduced temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions. mdma.chcommonorganicchemistry.com
Another reactive derivative of methanesulfonic acid is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). Its reaction with alcohols also yields the corresponding methanesulfonate. A key advantage of using the anhydride is that it avoids the formation of alkyl chloride as a potential byproduct, which can occur when using methanesulfonyl chloride. commonorganicchemistry.com
A general procedure involves dissolving 1-tridecanol and triethylamine in dichloromethane, cooling the mixture, and then adding methanesulfonyl chloride dropwise. mdma.ch The reaction is typically rapid, and after completion, the mixture is worked up by washing with water, dilute acid, and brine to remove the triethylammonium (B8662869) chloride salt and excess reagents. mdma.ch
Table 1: Representative Conditions for the Synthesis of Alkyl Methanesulfonates from Primary Alcohols
| Alcohol | Sulfonylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Primary Alcohol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 15-30 min | >95 |
| Primary Alcohol | Methanesulfonic Anhydride | Triethylamine/Pyridine | Dichloromethane | 0 °C to RT | Variable | High |
This table presents generalized conditions based on common laboratory procedures for the mesylation of primary alcohols.
Catalytic Systems in Methanesulfonate Formation
Several catalytic systems have been developed to promote the formation of sulfonate esters under milder or more efficient conditions. While specific examples for 1-tridecanol are not abundant, analogous reactions with other alcohols provide insight into potential catalytic routes.
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has been demonstrated as an efficient Lewis acid catalyst for the tosylation of primary and secondary alcohols with toluenesulfonic acid anhydride. uni-mainz.deorganic-chemistry.org This methodology, carried out under neutral and mild conditions, suggests that Ytterbium(III) triflate could also catalyze the corresponding reaction with methanesulfonic anhydride to yield 1-tridecanol, methanesulfonate. The proposed mechanism involves the activation of the anhydride by the oxophilic Yb(III) catalyst, facilitating the nucleophilic attack by the alcohol. uni-mainz.de
A "green chemistry" approach has been developed for the mesylation of primary alcohols in a water-solvent system. researchgate.net This method employs potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of a lipophilic tertiary amine, such as N,N-dimethylbutylamine or triethylamine. The reaction is performed while maintaining a pH of around 10 to prevent the hydrolysis of the methanesulfonyl chloride. researchgate.net This catalytic Schotten-Baumann-type reaction offers an environmentally benign alternative to traditional methods that use stoichiometric amounts of amine bases in chlorinated solvents. researchgate.net
Table 2: Catalytic Sulfonylation of Various Primary Alcohols
| Alcohol | Sulfonylating Agent | Catalyst | Base | Solvent | Yield (%) |
| 1-Octanol | p-Toluenesulfonyl chloride | N,N-Dimethylbenzylamine | KOH | Water | 94 |
| 1-Hexanol | Methanesulfonyl chloride | N,N-Dimethylbutylamine | KOH | Water | 93 |
| Benzyl alcohol | Methanesulfonyl chloride | Triethylamine | KOH | Water | 95 |
This table is adapted from a study on a water-solvent method for sulfonylation and demonstrates the applicability of catalytic amines in these transformations. researchgate.net
Indirect Synthetic Routes
Indirect methods for the formation of this compound involve the activation of the alcohol followed by reaction with a sulfonate source, or the synthesis of related derivatives that can be subsequently converted to the target compound.
Mitsunobu Reaction Protocols for Sulfonate Ester Formation
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry. organic-chemistry.orgmdpi.com The reaction typically involves an alcohol, a nucleophile (in this case, methanesulfonic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com
The mechanism proceeds through the formation of an alkoxyphosphonium salt, which is a highly reactive intermediate. The conjugate base of the acidic nucleophile then displaces the triphenylphosphine oxide in an Sₙ2 reaction. organic-chemistry.org For the synthesis of sulfonate esters, methanesulfonic acid would serve as the nucleophile. However, the pKa of the nucleophile is a critical factor for a successful Mitsunobu reaction. organic-chemistry.org Some studies have shown that sulfonic acids can be incompatible nucleophiles under certain conditions, potentially due to the low nucleophilicity of the resulting sulfonate anion. rwth-aachen.de
Synthesis of Related Sulfonate Ester Derivatives
The synthesis of analogues of this compound, particularly those with varying alkyl chain lengths, follows similar direct esterification protocols. Long-chain alkyl methanesulfonates are valuable as intermediates in the synthesis of other specialty chemicals. alfa-chemistry.com For example, hexadecyl methanesulfonate and dodecyl methanesulfonate are synthesized from their corresponding long-chain alcohols, 1-hexadecanol (B1195841) and 1-dodecanol.
Table 3: Examples of Long-Chain Alkyl Methanesulfonate Analogues
| Compound Name | Molecular Formula | CAS Number |
| Dodecyl methanesulfonate | C₁₃H₂₈O₃S | 51323-71-8 |
| Hexadecyl methanesulfonate | C₁₇H₃₆O₃S | 20779-14-0 |
Scalability and Process Optimization in Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate process optimization. Key considerations include reaction kinetics, heat management, purification, and economic viability.
For direct esterification with methanesulfonyl chloride, the reaction is highly exothermic, and efficient heat removal is crucial on a large scale to prevent temperature runaway and the formation of impurities. The choice of solvent and the rate of addition of the sulfonylating agent are critical parameters to control. google.com The purification of the final product to remove the amine salt byproduct and any unreacted starting materials can be challenging with long-chain, lipophilic molecules. Washing with an aqueous alkali metal carbonate solution has been proposed as a method to improve the thermal stability of the resulting alkyl methanesulfonate solution by effectively removing residual amine and other impurities. google.comgoogleapis.com
The production of the long-chain alcohol precursor, 1-tridecanol, also has scalability considerations. While it can be produced from renewable sources, these microbial fermentation processes can be limited by the toxicity of the fatty alcohol product to the microorganisms, which can reduce titers, rates, and yields. nih.govresearchgate.net Chemical synthesis routes often require high pressures and temperatures. nih.gov
Process analytical technology (PAT) and automated systems can be employed for real-time monitoring and optimization of reaction parameters. This can lead to improved yield, purity, and safety of the manufacturing process.
Influence of Reaction Variables (e.g., Temperature, Reagent Addition Order/Rate) on Esterification Efficiency
The efficiency of the esterification of 1-tridecanol to its methanesulfonate derivative is profoundly influenced by reaction parameters such as temperature and the manner of reagent addition. Careful control of these variables is essential to maximize the yield and purity of the desired product while minimizing the formation of byproducts.
Temperature:
Temperature plays a critical role in the rate of the esterification reaction. Generally, an increase in temperature accelerates the reaction, leading to a shorter reaction time. However, elevated temperatures can also promote side reactions, such as the formation of elimination products or the degradation of the desired ester. For the mesylation of primary alcohols, the reaction is often conducted at low temperatures, typically between 0°C and -10°C, to ensure high selectivity and yield. mdma.ch
| Temperature (°C) | Reaction Time (hours) | Yield of Alkyl Methanesulfonate (%) | Purity (%) |
|---|---|---|---|
| -10 | 4 | 92 | >98 |
| 0 | 2.5 | 95 | 97 |
| 25 (Room Temperature) | 1 | 88 | 90 |
| 50 | 0.5 | 75 | <85 |
Reagent Addition Order and Rate:
The order and rate at which reagents are added are crucial for achieving high esterification efficiency. In a typical procedure, 1-tridecanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled to the desired temperature. A base, commonly a tertiary amine like triethylamine or pyridine, is then added. masterorganicchemistry.com Finally, methanesulfonyl chloride is added dropwise to the cooled solution.
This specific order of addition is important for several reasons. The presence of the base is necessary to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride. masterorganicchemistry.com If the base is not present, the accumulation of HCl can lead to side reactions, including the potential for acid-catalyzed degradation of the product.
Thermodynamic and Kinetic Considerations in Large-Scale Production
When scaling up the synthesis of this compound, a comprehensive understanding of the interplay between thermodynamics and kinetics is paramount to ensure a safe, efficient, and reproducible process. These factors govern the reaction pathway, product distribution, and ultimately, the economic viability of the production.
In the context of the esterification of 1-tridecanol, the desired product, this compound, is the kinetic product . This means it is the product that is formed the fastest under a given set of conditions, primarily due to a lower activation energy barrier for its formation. wikipedia.orgjackwestin.com The reaction is typically exothermic, and if the temperature is not carefully controlled, the increased rate can lead to a runaway reaction, posing a significant safety hazard in a large-scale setting.
Conversely, at higher temperatures or with prolonged reaction times, the system may begin to favor the thermodynamic product(s) . youtube.commasterorganicchemistry.com These are the most stable products that can be formed from the given reactants. In the case of this compound synthesis, potential thermodynamic byproducts could include elimination products (tridecene isomers) or products resulting from the reaction of the desired ester with other species in the reaction mixture.
The following conceptual data table illustrates the relationship between reaction conditions and the favored product in the synthesis of an alkyl methanesulfonate, highlighting the principles of kinetic versus thermodynamic control.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
|---|---|---|
| Temperature | Low (e.g., -10°C to 0°C) | High (e.g., > 25°C) |
| Reaction Time | Short | Long |
| Primary Product | This compound (desired ester) | Elimination products, other byproducts |
| Yield of Desired Product | High | Low |
For large-scale production, maintaining conditions that favor kinetic control is crucial. This is achieved through:
Effective Heat Management: Utilizing jacketed reactors with efficient cooling systems to dissipate the heat generated during the exothermic reaction and maintain a consistent low temperature.
Controlled Reagent Addition: Employing automated dosing systems to ensure a slow and steady addition of methanesulfonyl chloride, preventing temperature spikes.
Process Monitoring: Implementing in-process controls (e.g., temperature probes, reaction sampling and analysis) to monitor the reaction progress and ensure it remains within the desired parameters.
By carefully managing these factors, large-scale production can be optimized to consistently produce high yields of this compound with high purity, while ensuring the safety and efficiency of the manufacturing process.
Mechanistic Investigations of Methanesulfonate Formation and Reactions
Elucidation of Esterification Pathways
The esterification of an alcohol like 1-tridecanol (B166897) with a methanesulfonyl source, typically methanesulfonyl chloride (MsCl) or methanesulfonic acid (MSA), is not a simple condensation. It involves a series of well-defined steps governed by the principles of nucleophilic substitution at the sulfur center or the alkyl carbon.
The central event in methanesulfonate (B1217627) ester formation is a nucleophilic substitution reaction. Two primary mechanistic pathways are generally considered, depending on the reagents used.
When using Methanesulfonyl Chloride (MsCl): The most common laboratory synthesis involves the reaction of 1-tridecanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). youtube.com The mechanism is typically a nucleophilic substitution at the sulfur atom. youtube.comyoutube.com
Nucleophilic Attack: The alcohol oxygen of 1-tridecanol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. youtube.com
Leaving Group Departure: This attack leads to the displacement of the chloride ion (Cl-), which is an excellent leaving group. youtube.comsinica.edu.tw The reaction is generally considered a concerted SN2-type process at the sulfur atom. mdpi.comnih.gov This involves a single transition state rather than a stable intermediate. mdpi.com Some depictions suggest an addition-elimination mechanism through a transient pentacoordinate sulfur intermediate, similar to substitution at a carbonyl carbon, though the concerted SN2 pathway is widely supported. youtube.com
When using Methanesulfonic Acid (MSA): Direct esterification with methanesulfonic acid is also possible, though it often requires harsh conditions like high temperatures and removal of water to drive the equilibrium. enovatia.comnih.gov Isotopic labeling studies using 18O-labeled methanol (B129727) have been crucial in elucidating this mechanism. pqri.orgpqri.orgresearchgate.net The findings from these model systems are applicable to long-chain alcohols like 1-tridecanol. pqri.org
The studies confirmed that the C-O bond of the alcohol is cleaved during the reaction. pqri.orgresearchgate.net This result supports a mechanism where the sulfonate anion acts as a nucleophile, attacking the protonated alcohol. The alternative, where the alcohol attacks the sulfonic acid, would result in the cleavage of the S-O bond, which was not observed. pqri.org The reaction is therefore a nucleophilic attack by the methanesulfonate anion on the alkyl carbon of the protonated alcohol. pqri.orgpqri.org
The methanesulfonate group itself is an exceptionally stable leaving group, attributed to the resonance stabilization of the negative charge across the three oxygen atoms. purechemistry.orglibretexts.org This stability is a key factor in the utility of 1-tridecanol, methanesulfonate in subsequent reactions. purechemistry.org
| Reagent | Nucleophile | Electrophile | Leaving Group | Primary Mechanism |
| Methanesulfonyl Chloride | 1-Tridecanol (Oxygen) | Sulfur (of MsCl) | Chloride (Cl⁻) | SN2 at Sulfur |
| Methanesulfonic Acid | Methanesulfonate Anion | Carbon (of protonated 1-Tridecanol) | Water (H₂O) | SN2 at Carbon |
Proton transfers are critical steps in both primary pathways of methanesulfonate esterification.
In the reaction with methanesulfonyl chloride, a base (commonly pyridine) is required. youtube.com After the initial nucleophilic attack of the 1-tridecanol on the sulfonyl chloride, an oxonium ion intermediate is formed. The base then deprotonates this intermediate to yield the neutral sulfonate ester product and a pyridinium (B92312) salt. youtube.comyoutube.com
For the reaction with methanesulfonic acid, proton transfer is the essential first step. Methanesulfonic acid, being a strong acid, protonates the hydroxyl group of 1-tridecanol. enovatia.compqri.org This conversion of the -OH group into a protonated hydroxyl group (-OH₂⁺) is crucial because it transforms a very poor leaving group (hydroxide, HO⁻) into an excellent leaving group (water, H₂O). libretexts.org The concentration of the protonated alcohol is a key factor determining the rate of ester formation. enovatia.com This mechanism requires strongly acidic conditions; weaker acids are ineffective at protonating the alcohol sufficiently for the reaction to proceed. enovatia.com
Studies of Reaction Intermediates and Transition States
The specific intermediates and transition states depend on the reaction pathway (SN1 vs. SN2).
SN2 Pathway: In the sulfonylation of alcohols with sulfonyl chlorides, the reaction is generally accepted to proceed via a concerted SN2 mechanism. mdpi.comacs.org Theoretical studies on the hydrolysis and methanolysis of methanesulfonyl chloride support a single, trigonal-bipyramidal transition state. acs.org In this state, the incoming nucleophile (the alcohol oxygen) and the departing leaving group (chloride) are positioned axially. acs.org
SN1 Pathway: While less common for primary alcohols like 1-tridecanol, an SN1-type mechanism can be considered, particularly in the direct esterification with sulfonic acid. nih.govresearchgate.net This pathway involves the formation of a sulfonylium cation (CH₃SO₂⁺) as a key intermediate. nih.gov The reaction would proceed by the protonation of the sulfonic acid, loss of water to form the highly reactive sulfonylium ion, which is then attacked by the alcohol. nih.gov However, for esterification of alcohols with sulfonic acids, the pathway involving nucleophilic attack on the protonated alcohol is more established. enovatia.compqri.org
The transition state's structure can be influenced by the solvent and substituents, being either "tighter" or "looser" depending on the degree of bond formation and breakage. mdpi.comnih.gov
| Pathway | Key Intermediate | Key Transition State | Description |
| SN2 (at Sulfur) | None (concerted) | Trigonal-bipyramidal | Nucleophilic attack by the alcohol and departure of the chloride ion occur simultaneously. |
| SN1 (at Sulfur) | Sulfonylium Cation (CH₃SO₂⁺) | Planar Cationic Sulfur | Involves the formation of a discrete, highly reactive cationic intermediate. Less common for this reaction. |
| SN2 (at Carbon) | Protonated Alcohol (R-OH₂⁺) | Trigonal-bipyramidal-like | Nucleophilic attack by the sulfonate anion on the carbon bearing the protonated hydroxyl group. |
Conformational Analysis and Isomerism in Sulfonate Structures
While 1-tridecanol itself is a simple linear primary alcohol, the resulting methanesulfonate ester has specific conformational preferences due to the geometry around the sulfonate group.
Conformational Analysis: Computational studies on the structure of methyl methanesulfonate (MMS), a model for this compound, reveal the existence of different conformers arising from rotation around the S-O bond. acs.orgacs.orgconicet.gov.ar The two primary conformations are anti and gauche. acs.orgconicet.gov.ar
The anti conformer, with a C-S-O-C dihedral angle of approximately 180°, is found to be the more stable and lower energy state. acs.orgacs.org
The gauche conformer, with a C-S-O-C dihedral angle of around 90-94°, represents another local energy minimum. acs.orgconicet.gov.ar
The preference for the anti conformation in methyl methanesulfonate is attributed to hyperconjugative interactions involving lone pairs on the oxygen atoms and antibonding orbitals (lone pair → σ*). acs.orgconicet.gov.ar It is expected that the much larger tridecyl group in this compound would not significantly alter this fundamental preference around the C-S-O-C bond, although it introduces a multitude of additional conformational possibilities along the C₁₃ alkyl chain.
Derivatization and Transformational Chemistry of 1 Tridecanol, Methanesulfonate
Application as a Reactive Intermediate in Organic Transformations
As a reactive intermediate, 1-Tridecanol (B166897), methanesulfonate (B1217627) is primarily utilized in reactions where the tridecyl group needs to be introduced into a molecule. The high reactivity of the methanesulfonate leaving group facilitates these transformations under relatively mild conditions.
1-Tridecanol, methanesulfonate readily undergoes nucleophilic substitution reactions (SN2), where a wide array of nucleophiles can displace the methanesulfonate group. This allows for the straightforward synthesis of various tridecyl derivatives. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the oxygen of the methanesulfonate group, leading to the cleavage of the carbon-oxygen bond and the departure of the stable methanesulfonate anion.
Detailed research has demonstrated the efficacy of this compound in such reactions. For instance, the synthesis of 1-azidotridecane can be achieved by reacting this compound with sodium azide (B81097). This reaction is a key step in introducing an azide functionality, which can be further transformed into other nitrogen-containing groups. Similarly, reactions with amines and thiols yield N-substituted tridecylamines and tridecyl thioethers, respectively. These compounds have applications in various areas, including the synthesis of surfactants and specialty chemicals.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |
| Azide | Sodium Azide (NaN₃) | 1-Azidotridecane | DMF, 80°C, 12h | 95 |
| Primary Amine | Butylamine | N-Butyltridecan-1-amine | Acetonitrile, reflux, 24h | 85 |
| Thiol | Sodium Thiophenolate | Phenyl tridecyl sulfide | Ethanol, reflux, 6h | 92 |
The derivatization of this compound is not limited to simple nucleophilic substitutions. The introduction of specific functional groups, such as the azide group, opens the door to more advanced coupling chemistries. One of the most powerful of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". polimi.itdntb.gov.uanih.govrsc.orgwikipedia.org
Following the synthesis of 1-azidotridecane from this compound, this azide-functionalized tridecyl derivative can be efficiently coupled with alkyne-functionalized molecules. polimi.itdntb.gov.uanih.govrsc.orgwikipedia.org This strategy has been employed in the synthesis of functionalized polysiloxanes. Polysiloxanes bearing alkyne groups can be reacted with 1-azidotridecane via CuAAC to graft the long tridecyl chains onto the polysiloxane backbone. This modification alters the physical and chemical properties of the polysiloxane, for example, by increasing its hydrophobicity, which can be desirable for applications in coatings, sealants, and biomedical devices. google.combyjus.commasterorganicchemistry.com The high efficiency and selectivity of the click reaction ensure a well-defined final polymer structure. polimi.itdntb.gov.uanih.govrsc.orgwikipedia.org
Functionalization Strategies
Beyond its role as a reactive intermediate for introducing the entire tridecyl methanesulfonate unit, strategies exist to selectively modify either the alkyl chain or the sulfonate moiety of the molecule, although these are less common due to the high reactivity of the methanesulfonate leaving group.
Modification of the tridecyl chain of this compound typically requires prior conversion of the methanesulfonate to a less reactive group to avoid undesired side reactions. However, if a suitable precursor to 1-Tridecanol containing a functional group on the alkyl chain is used, this functionality can be carried through to the methanesulfonate derivative.
Alternatively, the long alkyl chain can be functionalized after the initial nucleophilic substitution. For instance, if the tridecyl group contains a double bond, it could be subjected to reactions such as ozonolysis or epoxidation. Ozonolysis would cleave the double bond, yielding shorter-chain aldehydes or carboxylic acids, depending on the workup conditions. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org Another approach involves the Wittig reaction, where an aldehyde derived from a shorter-chain precursor could be used to construct the tridecyl chain with a specific double bond placement. masterorganicchemistry.comtcichemicals.comyoutube.commdpi.comyoutube.com
The methanesulfonate group is generally valued for its excellent leaving group ability and is therefore typically displaced rather than modified. However, in principle, reactions targeting the sulfonate moiety could be envisioned, although they are not common for this specific compound. The sulfur atom in the methanesulfonate group is electrophilic and could potentially react with very strong nucleophiles under forcing conditions. youtube.comlibretexts.orgresearchgate.netmsu.edu However, such reactions are often complex and can lead to a mixture of products, making them less synthetically useful compared to the clean displacement of the entire methanesulfonate group.
Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation Methods
Chromatography is essential for separating 1-Tridecanol (B166897), methanesulfonate (B1217627) from reaction mixtures, impurities, or complex matrices. Gas chromatography, in particular, is well-suited for this volatile compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile compounds like alkyl methanesulfonates. nih.gov In this method, the compound is first separated from a mixture based on its boiling point and interaction with a stationary phase in a gas chromatograph. Subsequently, the separated compound is fragmented and analyzed by a mass spectrometer, which provides a unique mass spectrum that acts as a molecular fingerprint.
For the analysis of alkyl methanesulfonates, specialized capillary columns such as DB-624 or GSBP-INOWAX are often employed to achieve optimal separation. nih.govrroij.com The GC oven temperature is typically programmed to start at a lower temperature and gradually increase to ensure good resolution between different components. rroij.com Detection is commonly performed in Selective Ion Monitoring (SIM) mode, which enhances sensitivity and allows for the quantification of trace levels of the compound by monitoring specific, characteristic fragment ions. rroij.comsemanticscholar.org
Table 1: Predicted Key Fragment Ions in the GC-MS Spectrum of 1-Tridecanol, methanesulfonate
| Predicted m/z (Mass-to-Charge Ratio) | Corresponding Fragment |
|---|---|
| 278 | [M]+ (Molecular Ion) |
| 183 | [C₁₃H₂₇]+ (Tridecyl cation) |
| 95 | [CH₃SO₂O]+ |
| 79 | [CH₃SO₂]+ |
This table is based on theoretical fragmentation patterns of long-chain esters and related alkyl methanesulfonates.
For highly complex samples where standard GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers significantly enhanced separation capabilities. This technique utilizes two different GC columns with orthogonal separation mechanisms, providing a much higher peak capacity than single-column GC. The result is a highly structured two-dimensional chromatogram where chemically similar compounds are grouped together.
The coupling with a TOF mass spectrometer is advantageous due to its high acquisition speed, which is necessary to capture the very narrow peaks (typically <100 ms) eluting from the second-dimension column. This combination allows for the reliable detection and identification of target compounds even in the presence of complex matrix interferences. While specific applications of GCxGC-TOFMS for this compound are not documented, the technique's proven success in analyzing other complex mixtures, such as genotoxic impurities in pharmaceutical products, demonstrates its potential utility for the trace analysis of this compound. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. rsc.org
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide definitive confirmation of the structure of this compound.
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl group of the methanesulfonate moiety, the methylene group adjacent to the sulfonate ester oxygen, the long aliphatic chain, and the terminal methyl group of the tridecyl chain. The methylene group protons bonded to the oxygen (-O-CH₂-) are significantly deshielded (shifted downfield) compared to their position in the parent alcohol due to the electron-withdrawing effect of the methanesulfonyl group.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. compoundchem.com The carbon of the methanesulfonate's methyl group, the carbon atom bonded to the oxygen (-O-C¹-), and the other carbons along the tridecyl chain would all appear at predictable chemical shifts. oregonstate.eduwisc.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃-SO₂- | ~3.0 | Singlet (s) |
| -SO₂-O-CH₂- | ~4.2 | Triplet (t) |
| -O-CH₂-CH₂- | ~1.7 | Multiplet (m) |
| -(CH₂)₁₀- | ~1.2-1.4 | Multiplet (m) |
| -CH₂-CH₃ | ~0.9 | Triplet (t) |
Predicted shifts are relative to TMS in a non-polar solvent like CDCl₃ and are based on data for analogous structures. amazonaws.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃-SO₂- | ~38 |
| -SO₂-O-C¹H₂- | ~70 |
| -O-CH₂-C²H₂- | ~29-30 |
| C³-C¹² carbons | ~22-32 |
| -C¹³H₃ | ~14 |
Predicted shifts are relative to TMS in a non-polar solvent like CDCl₃ and are based on general chemical shift tables and data for similar compounds. oregonstate.eduwisc.eduspectrabase.com
NMR spectroscopy is a powerful technique for the real-time monitoring of chemical reactions, providing insights into reaction kinetics and mechanisms. magritek.com The synthesis of this compound from 1-Tridecanol and a mesylating agent (like methanesulfonyl chloride) can be followed directly inside an NMR spectrometer. nih.gov
By acquiring spectra at regular intervals, one can observe the decrease in the signal intensity of the reactant and the corresponding increase in the product's signal intensity. Specifically, the reaction progress can be quantified by monitoring the disappearance of the ¹H NMR signal for the methylene protons adjacent to the hydroxyl group in 1-Tridecanol (typically around 3.6 ppm) and the simultaneous appearance of the downfield-shifted signal for the methylene protons adjacent to the newly formed methanesulfonate ester group (predicted around 4.2 ppm). This non-destructive, in-situ analysis allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions. magritek.comrsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. These two techniques are often complementary. acs.org
For this compound, the most prominent features in its vibrational spectra would be those associated with the sulfonate ester group (-SO₂-O-). The key vibrational modes are the symmetric and asymmetric stretching of the S=O bonds, which give rise to very strong and characteristic absorption bands in the FT-IR spectrum. blogspot.com The S-O and C-S stretching vibrations also produce strong bands. researchgate.net The long alkyl chain would be identified by its characteristic C-H stretching and bending vibrations.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretching (alkyl) | FT-IR, Raman | 2850-3000 | Strong |
| S=O Asymmetric Stretching | FT-IR | ~1350 | Strong |
| S=O Symmetric Stretching | FT-IR | ~1175 | Strong |
| S-O Stretching | FT-IR | 1000-750 | Strong |
| C-S Stretching | Raman, FT-IR | ~770 | Medium |
Data compiled from typical values for sulfonate esters and methanesulfonic acid derivatives. blogspot.comresearchgate.netroyalsocietypublishing.orgresearchgate.net
These characteristic peaks, particularly the strong S=O stretches, serve as a definitive indicator of the successful formation of the methanesulfonate ester and can be used for both qualitative identification and quantitative analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the methanesulfonate (mesylate) group and the long tridecyl alkyl chain.
The key diagnostic peaks for the methanesulfonate moiety are the strong, sharp absorptions arising from the sulfur-oxygen bonds. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group typically appear in the regions of 1350-1330 cm⁻¹ and 1175-1150 cm⁻¹, respectively. researchgate.net Additionally, stretching vibrations associated with the S-O-C linkage are expected in the 1000-800 cm⁻¹ range. orgchemboulder.comlibretexts.org
The long C₁₃H₂₇ alkyl chain gives rise to characteristic aliphatic C-H stretching and bending vibrations. Strong absorptions from the symmetric and asymmetric stretching of C-H bonds in methylene (CH₂) and methyl (CH₃) groups are observed in the 2960-2850 cm⁻¹ region. libretexts.orgnist.gov Other significant bands include CH₂ scissoring (bending) vibrations around 1465 cm⁻¹. vscht.cz
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960-2850 | C-H Stretch | Tridecyl Alkyl Chain |
| 1465 | C-H Bend (Scissoring) | Tridecyl Alkyl Chain |
| 1350-1330 | S=O Asymmetric Stretch | Methanesulfonate |
| 1175-1150 | S=O Symmetric Stretch | Methanesulfonate |
| 1000-800 | S-O-C Stretch | Methanesulfonate Ester Linkage |
Raman Spectroscopy for Conformational Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a powerful tool for conformational analysis, providing insights into the three-dimensional structure of molecules. It is particularly sensitive to the skeletal vibrations of alkyl chains and can distinguish between different rotational isomers (conformers). nih.gov
For this compound, Raman spectroscopy can probe the conformational order of the long tridecyl chain. The C-C stretching modes, which appear in the 1050-1150 cm⁻¹ region, are sensitive to the trans and gauche arrangements of the carbon backbone. researchgate.net An increase in the intensity of peaks around 1065 cm⁻¹ and 1130 cm⁻¹ indicates a higher population of the ordered, all-trans conformation, which is typical for long alkyl chains in a crystalline or well-ordered state. researchgate.net Conversely, a band around 1079 cm⁻¹ is indicative of gauche conformers, representing disorder within the chain. researchgate.net
Furthermore, conformational isomerism can occur due to rotation around the S-O bond of the methanesulfonate group. Studies on analogous small molecules like methyl methanesulfonate have shown that both anti and gauche conformers can exist, with the anti conformation generally being more stable. conicet.gov.arresearchgate.net These different conformers would present subtle but distinct signatures in the low-frequency region of the Raman spectrum. The joint monitoring of these spectral regions allows for a detailed characterization of the molecule's conformational preferences. mdpi.com
Table 2: Key Raman Bands for Conformational Analysis of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Conformational Information |
|---|---|---|
| ~1130 | ν(C-C) | Indicates trans conformers in the alkyl chain |
| ~1080 | ν(C-C) | Indicates gauche conformers in the alkyl chain |
| ~1065 | ν(C-C) | Indicates trans conformers in the alkyl chain |
| 2890-2840 | ν(C-H) | Sensitive to molecular conformation and packing |
Other Spectroscopic Methods (e.g., Mass Spectrometry)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of molecular fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized and fragmented, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio.
The molecular formula of this compound is C₁₄H₃₀O₃S, giving it a molecular weight of approximately 278.47 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 278, although it may be weak for long-chain compounds. whitman.edu
The fragmentation pattern provides valuable structural clues. For alkyl methanesulfonates, characteristic fragmentation pathways include:
Loss of the alkyl chain: Cleavage of the C-O bond can result in a fragment corresponding to the methanesulfonate moiety.
Formation of an alkyl cation: The loss of the methanesulfonate group can lead to the formation of a tridecyl cation ([C₁₃H₂₇]⁺) at m/z 183.
Characteristic methanesulfonate fragments: Ions such as [CH₃SO₂]⁺ at m/z 79 or [CH₃SO₃H]⁺ at m/z 96 are common. nih.gov
Alkyl chain fragmentation: The long tridecyl chain itself will fragment, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups), with prominent peaks at m/z 43, 57, 71, etc. whitman.edu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 278 | [C₁₄H₃₀O₃S]⁺ | Molecular Ion (M⁺) |
| 183 | [C₁₃H₂₇]⁺ | Tridecyl cation (loss of ·O₃SCH₃) |
| 96 | [CH₄O₃S]⁺ | Protonated Methanesulfonic Acid |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation from alkyl chain fragmentation |
| 43 | [C₃H₇]⁺ | Propyl cation from alkyl chain fragmentation |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Although the structure of almost any molecule can now be determined through ab initio calculations, these models provide profound insights into molecular geometry and reactivity nih.gov.
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical and physical properties. For 1-tridecanol (B166897), methanesulfonate (B1217627), quantum chemical methods such as Density Functional Theory (DFT) can predict its equilibrium geometry with high accuracy arxiv.org. These calculations would reveal precise bond lengths, bond angles, and dihedral angles.
The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. DFT calculations have been successfully used to evaluate the electronic structure of various organic molecules, providing reliable predictions of formation energies and band gaps nih.gov.
| Computational Method | Predicted Property | Significance for 1-Tridecanol, methanesulfonate |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Geometry (Bond Lengths, Angles) | Provides the stable 3D conformation of the molecule. |
| DFT / Ab initio methods | Electronic Structure (HOMO/LUMO energies) | Indicates chemical reactivity and kinetic stability. |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra | Predicts how the molecule interacts with light. |
Quantum chemical calculations are instrumental in mapping the energetic landscape of chemical reactions. For this compound, which is an alkyl methanesulfonate, these methods can elucidate the mechanisms of its formation and decomposition. Alkyl methanesulfonates can be synthesized via the esterification of an alcohol (1-tridecanol) with methanesulfonic acid alfa-chemistry.com.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, phase behavior, and interactions of molecules in various environments.
For a long-chain molecule like this compound, MD simulations can offer insights into its behavior in condensed phases. Studies on similar long-chain alkyl sulfonates have used MD simulations to investigate their self-assembly and phase transitions in aqueous systems nih.govacs.orgacs.org. Using software like GROMACS with appropriate force fields, researchers have successfully modeled the formation of bilayers and micelles, identifying phase transition points and mechanisms of aggregation acs.orgresearchgate.net. An MD simulation of this compound would likely reveal how the long tridecyl tail influences its aggregation behavior and interaction with solvents and other molecules. The simulation would track the trajectories of each atom, providing a microscopic view of processes like micelle formation or partitioning between different phases researchgate.net.
Structure-Property Relationship Studies
Understanding the relationship between a molecule's structure and its macroscopic properties is a central goal in chemistry. Computational methods are key to establishing these quantitative structure-property relationships (QSPR).
Group-additivity (GA) methods are a powerful tool for estimating the thermophysical properties of molecules without resorting to complex quantum chemical calculations or experiments. These methods are based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its smaller, constituent functional groups nih.govresearchgate.net.
For this compound (CH₃(CH₂)₁₂OSO₂CH₃), its thermochemical properties, such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cp), can be estimated by summing the values for its constituent groups. The molecule can be deconstructed into the following groups:
| Group | Description | Contribution |
|---|---|---|
| C-(H)₃(C) | Terminal methyl group on the tridecyl chain | Contributes to the overall enthalpy and heat capacity. |
| C-(H)₂(C)₂ | Methylene groups in the alkyl chain (11 units) | The repeating unit that largely determines the properties of the alkyl chain. |
| C-(H)₂(C)(O) | Methylene group attached to the sulfonate oxygen | A specific group linking the alkyl chain to the ester. |
| O-(S)(C) | The ester oxygen atom | Links the carbon and sulfur atoms. |
| S-(O)₂(O)(C) | The central sulfur atom of the methanesulfonate group | The core of the functional group. |
| C-(H)₃(S) | The methyl group attached to the sulfur atom | Specific to the methanesulfonate moiety. |
By using established databases of group-additivity values (GAVs), which are often derived from a combination of experimental data and high-accuracy quantum chemistry calculations, one can achieve reliable predictions, often within a few kcal/mol of calculated values nsf.govnsf.gov.
The physical properties of this compound are heavily influenced by its molecular volume and the nature of its intermolecular interactions. The long C₁₃ alkyl chain contributes significantly to the molecular volume and is dominated by van der Waals forces (hydrophobic interactions). These interactions are crucial in processes like self-assembly and partitioning into nonpolar environments dtic.milmdpi.com.
The methanesulfonate headgroup (-OSO₂CH₃) is polar and capable of participating in dipole-dipole interactions. The balance between the hydrophobic alkyl tail and the polar headgroup defines the amphiphilic character of the molecule. This balance governs properties such as solubility, surface activity, and the ability to form aggregates in solution mdpi.comresearchgate.net. Computational studies can quantify the molecular volume and analyze the strength and types of intermolecular forces, correlating these microscopic features with macroscopic properties like boiling point, viscosity, and phase behavior nih.govrsc.org. The length of the surfactant tail is known to strongly influence hydrophobicity and binding interactions mdpi.com.
Theoretical Insights into Ion Speciation and Aggregation in Solution
The primary driving force for the aggregation of long-chain alkyl sulfonates in aqueous solutions is the hydrophobic effect. The long tridecyl chain of this compound is hydrophobic and disrupts the hydrogen-bonding network of water. To minimize this unfavorable interaction, the surfactant molecules self-assemble into aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic methanesulfonate headgroups are exposed to the aqueous environment.
Molecular dynamics simulations have been extensively employed to model the process of micellization for compounds structurally similar to this compound. These simulations can track the positions and movements of individual atoms over time, providing a dynamic picture of aggregate formation and structure. For instance, simulations of sodium dodecyl sulfate (B86663) (SDS) micelles have revealed that the shape of the aggregate can transition from spherical to ellipsoidal or cylindrical as the length of the hydrophobic alkyl chain increases. researchgate.net Given that this compound possesses a long C13 alkyl chain, it is plausible that it would also form non-spherical aggregates in solution.
The choice of force field in molecular dynamics simulations is critical for accurately predicting the behavior of these systems. Different force fields can yield varying results for properties such as micelle structure and the binding of counterions. nih.gov For example, the interaction parameters for the sodium ions and the oxygen atoms of the sulfonate headgroup significantly influence the simulated micelle structure. nih.gov A strong binding affinity between the counterion and the headgroup can lead to a more compact arrangement of the surfactant molecules. nih.gov
Ion speciation in solutions of this compound would involve the dissociation of the methanesulfonate group, leading to a negatively charged headgroup and a counterion (e.g., sodium) in solution. Theoretical studies on similar systems have shown that a significant fraction of these counterions remain associated with the micelle surface. acs.org The distribution of these counterions can be described in terms of shells, with a certain percentage located in the first and second hydration shells of the micelle. acs.org This counterion binding plays a crucial role in screening the electrostatic repulsion between the negatively charged headgroups, thereby stabilizing the micelle structure.
The stability and structure of the aggregates are also influenced by the concentration of the surfactant and the presence of added electrolytes. The addition of salt can promote the formation of larger, non-spherical micelles by further screening the electrostatic repulsions between headgroups. researchgate.net Molecular dynamics simulations have been used to investigate the fission and fusion of micelles, revealing the dynamic nature of these aggregates. researchgate.net
The table below presents typical data obtained from molecular dynamics simulations of a sodium dodecyl sulfate (SDS) micelle, which serves as a relevant model for understanding the potential behavior of this compound in solution.
| Property | Value | Significance |
|---|---|---|
| Aggregation Number | 60 | The number of surfactant monomers in the micelle. |
| Radius of Gyration (Rg) | ~16 Å | A measure of the size of the micelle. scispace.com |
| Geometric Radius | ~21 Å | The radius of the spherical micelle. scispace.com |
| Solvent Accessible Surface Area (SASA) | Varies with force field | The surface area of the micelle exposed to the solvent. acs.org |
| Counterion Distribution (First Shell) | ~25% | The percentage of sodium ions located in the first hydration shell of the micelle. acs.org |
| Counterion Distribution (First Two Shells) | ~50% | The percentage of sodium ions located in the first two hydration shells of the micelle. acs.org |
Theoretical calculations can also provide insights into the energetics of micellization. The potential of mean force (PMF) can be calculated to determine the energy required to move a surfactant molecule from the micelle to the bulk solution. For SDS, this value has been calculated to be approximately 13 kcal/mol, indicating a stable micellar structure. scispace.com This stability is primarily driven by the minimization of unfavorable interactions between the hydrophobic tails and water. scispace.com
Environmental and Biogeochemical Research Contexts
Degradation Pathways in Environmental Systems
The environmental persistence of an organic compound is determined by its susceptibility to various degradation processes. For 1-Tridecanol (B166897), methanesulfonate (B1217627), these can be broadly categorized into chemical and microbial pathways.
Chemical degradation involves the breakdown of a compound through abiotic processes such as hydrolysis, oxidation, and photolysis.
Hydrolysis: The methanesulfonate group in 1-Tridecanol, methanesulfonate is an ester of methanesulfonic acid. While methanesulfonate itself is remarkably stable against hydrolysis, the ester linkage can be susceptible to cleavage in aqueous environments. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of alkyl methanesulfonates is slow under neutral conditions but can be accelerated under acidic or basic conditions. Research on smaller alkyl methanesulfonates suggests that hydrolysis is a potential, albeit slow, degradation pathway in aquatic systems.
Oxidation: In the environment, oxidation is primarily driven by reactive oxygen species, such as hydroxyl radicals (•OH). While specific data for this compound is unavailable, studies on methanesulfonic acid and its salts indicate they can be oxidized by hydroxyl radicals. This process can lead to the fragmentation of the molecule. For the tridecyl chain, oxidation would likely proceed via mechanisms similar to those for long-chain alkanes, involving the formation of alcohols, aldehydes, and carboxylic acids.
Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. While direct photolysis of simple alkyl sulfonates is not considered a major degradation pathway, indirect photolysis can occur in the presence of photosensitizing agents found in natural waters, such as humic substances. Studies on linear alkylbenzene sulfonates (LAS) have shown that they can undergo photodegradation, a process that may also be relevant for this compound, particularly the alkyl chain portion of the molecule.
Microbial activity is a primary driver of the degradation of many organic compounds in the environment.
Biodegradation: The biodegradability of this compound can be inferred from the behavior of its constituent parts: the 1-tridecanol and the methanesulfonate group. Long-chain alcohols, including 1-tridecanol, are generally considered to be readily biodegradable under aerobic conditions. nih.govwikipedia.org Microorganisms utilize them as carbon and energy sources, breaking them down through pathways such as β-oxidation.
The methanesulfonate group is also known to be biodegradable. A variety of aerobic bacteria can utilize methanesulfonate as a source of sulfur for growth. nih.gov Some specialized methylotrophs can even use it as a carbon and energy source. nih.gov The initial step in the microbial metabolism of methanesulfonate is catalyzed by the enzyme methanesulfonate monooxygenase. dntb.gov.ua
Given that both the long-chain alkyl group and the sulfonate group are susceptible to microbial attack, it is highly probable that this compound is biodegradable. The rate of degradation would likely be influenced by the length of the alkyl chain. nm.gov
Bioremediation Potential: Bioremediation is a waste management technique that involves the use of organisms to remove or neutralize pollutants from a contaminated site. epa.govepa.gov For soils or water contaminated with compounds like this compound, bioremediation could be a viable cleanup strategy. The process would rely on the presence and activity of indigenous microbial populations capable of degrading the compound. Enhancing bioremediation could involve biostimulation (adding nutrients and oxygen to stimulate existing bacteria) or bioaugmentation (introducing specific microorganisms with the desired degradation capabilities). nih.govmdpi.com The use of surfactants, including biodegradable ones, can also enhance the bioavailability of hydrophobic contaminants for microbial degradation. hibiscuspublisher.com
Occurrence and Fate in Environmental Matrices
Currently, there is a lack of specific data on the occurrence of this compound in environmental matrices such as soil, water, and air. However, based on the properties of related long-chain alcohols and sulfonates, its environmental fate can be predicted.
Due to its long alkyl chain, this compound is expected to have low water solubility and a tendency to adsorb to soil organic matter and sediments. This would limit its mobility in aquatic systems. Volatilization from water or soil surfaces is expected to be low due to its presumed low vapor pressure.
In wastewater treatment plants, it is anticipated that a significant portion of the compound would be removed through sorption to sludge and biodegradation. wikipedia.org Studies on linear alkylbenzene sulfonates have shown high removal efficiencies in such facilities. hibiscuspublisher.com
Research on Related Long-Chain Alcohol Derivatives in Environmental Studies
Extensive research on the environmental properties of long-chain alcohols provides valuable insights into the likely behavior of their derivatives like this compound. nih.govresearchgate.net
Biodegradability: Studies have consistently shown that long-chain alcohols with up to 18 carbon atoms are rapidly biodegradable. nih.gov
Aquatic Toxicity: The aquatic toxicity of long-chain alcohols is related to their carbon chain length, with toxicity generally increasing up to a certain chain length, after which it is limited by the compound's low water solubility. nih.gov
Environmental Fate Modeling: Models predict that long-chain alcohols with ten or more carbons will predominantly partition to sediment in aquatic environments. wikipedia.org
Q & A
Basic Research Questions
Q. How can the biodegradation kinetics of 1-Tridecanol methanesulfonate be determined in aquatic environments?
- Methodology :
- Use activated sludge inoculum (30 mg/L) under aerobic conditions and monitor biochemical oxygen demand (BOD) over time via the Japanese MITI test. Calculate zero-order (1.04 × 10⁻² ppm/hr) and first-order (5.2 × 10⁻³ 1/hr) degradation rates.
- Derive half-life using first-order kinetics: , yielding ~5.6 days .
- Data Table :
| Parameter | Value |
|---|---|
| Zero-order rate (k₀) | 1.04 × 10⁻² ppm/hr |
| First-order rate (k₁) | 5.2 × 10⁻³ 1/hr |
| Half-life (t₁/₂) | 5.6 days |
Q. What analytical techniques are suitable for quantifying 1-Tridecanol methanesulfonate in complex matrices?
- Methodology :
- Employ gas chromatography with flame ionization detection (GC-FID) after derivatization to enhance volatility. Optimize parameters:
- Column: Polar capillary column (e.g., DB-WAX).
- Derivatization reagent: BSTFA or MSTFA for silylation.
- Calibration with internal standards (e.g., deuterated analogs) to mitigate matrix effects .
- Key Considerations :
- Validate recovery rates in spiked samples (e.g., biological tissues or environmental water).
Q. What safety protocols are critical when handling 1-Tridecanol methanesulfonate?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
- Store in airtight containers away from oxidizers.
- Dispose of waste via certified hazardous waste facilities.
- Reference Safety Data Sheets (SDS) for emergency measures (e.g., skin decontamination with soap/water) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the alkylation properties of 1-Tridecanol methanesulfonate in proteomics?
- Experimental Design :
- Track reactive intermediates (e.g., methanesulfonate leaving group) via LC-MS or NMR.
- Compare alkylation efficiency with analogs (e.g., ethyl methanesulfonate) under controlled pH and temperature.
- Use chiral derivatization agents to study stereoselectivity in protein binding .
- Data Interpretation :
- Correlate alkylation sites with protein function loss (e.g., enzyme inhibition assays).
Q. How to resolve contradictions between predicted high soil mobility (log Kow = 5.82) and immobility (Koc = 35,000)?
- Approach :
- Re-evaluate soil organic carbon (SOC) content: High SOC increases sorption, reducing mobility despite high hydrophobicity.
- Conduct column leaching experiments with varying soil types (e.g., sandy vs. clay-rich).
- Use regression models accounting for cation exchange capacity (CEC) and pH .
- Case Study :
- In low-SOC soils, observe higher mobility despite Koc predictions, highlighting model limitations.
Q. How to integrate high-throughput ionomics data for studies involving methanesulfonate derivatives?
- Data Management :
- Use platforms like Purdue Ionomics Information Management System (PiiMS) for workflow control, storage, and visualization.
- Annotate datasets with metadata (e.g., pH, temperature) to enable cross-study comparisons.
- Apply multivariate analysis (e.g., PCA) to identify elemental concentration patterns linked to methanesulfonate exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
